SKF 86002 dihydrochloride

概要

説明

SKF 86002 ジヒドロクロリドは、p38 ミトゲン活性化プロテインキナーゼ(MAPK)の強力な経口活性阻害剤です。抗炎症、抗関節炎、鎮痛作用を示します。 この化合物は、ヒト単球におけるリポ多糖刺激によるインターロイキン-1 および腫瘍壊死因子-α の産生を阻害します 。 さらに、SKF 86002 ジヒドロクロリドは、リポキシゲナーゼとシクロオキシゲナーゼの両方によるアラキドン酸の代謝を阻害します .

準備方法

合成経路と反応条件

SKF 86002 ジヒドロクロリドの合成には、二環式イミダゾール構造の形成が含まれます。 主な手順には、4-フルオロベンズアルデヒドと2-アミノチアゾールを反応させて中間体を形成し、その後環化させて最終的な化合物を生成することが含まれます 。 反応条件は通常、ジメチルスルホキシド(DMSO)などの溶媒と触媒を使用して環化プロセスを促進します .

工業生産方法

SKF 86002 ジヒドロクロリドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 この化合物は通常、再結晶やクロマトグラフィーなどの技術を使用して精製されます .

化学反応の分析

反応の種類

SKF 86002 ジヒドロクロリドは、以下を含むいくつかの種類の化学反応を受けます。

酸化: この化合物は特定の条件下で酸化されて、さまざまな酸化生成物を生成できます。

還元: SKF 86002 ジヒドロクロリドは還元されて、さまざまな還元誘導体を生成できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成し、還元は脱ハロゲン化生成物を生成する可能性があります .

科学研究への応用

SKF 86002 ジヒドロクロリドは、以下を含む幅広い科学研究への応用を持っています。

科学的研究の応用

Neurodegenerative Diseases

Mechanism of Action:

SKF 86002 has been shown to inhibit p38α MAPK, which is implicated in the pathogenesis of neurodegenerative disorders such as Parkinson's disease (PD) and dementia with Lewy bodies (DLB). By targeting this pathway, SKF 86002 can modulate neuroinflammation and synaptic dysfunction.

Case Study:

A study investigated the effects of SKF 86002 on transgenic mice overexpressing human α-synuclein, a protein associated with PD. Treatment with SKF 86002 resulted in:

- Reduced neuroinflammation.

- Amelioration of synaptic degeneration.

- Promotion of p38γ redistribution to synapses, which is essential for neuronal health .

This research supports the hypothesis that inhibiting p38α can restore normal p38γ function, thereby mitigating neurodegenerative pathology.

Inflammatory Responses

Role in Inflammation:

SKF 86002 exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has been utilized in various studies to assess its efficacy in reducing inflammation-related damage.

Data Table: Effects on Inflammatory Markers

These findings indicate that SKF 86002 could be a promising therapeutic agent for conditions characterized by excessive inflammation.

Cancer Research

Inhibition of Tumor Growth:

Research has indicated that p38 MAPK inhibitors like SKF 86002 may have potential applications in cancer therapy by modulating tumor microenvironments and inhibiting cancer cell proliferation.

Case Study:

In vitro studies demonstrated that SKF 86002 inhibited the growth of various cancer cell lines by disrupting signaling pathways involved in cell survival and proliferation. The compound's ability to selectively target p38 MAPK allows for a more focused approach to cancer treatment without affecting other cellular pathways significantly .

Structural Biology Applications

Use as a Fluorescent Marker:

SKF 86002 also serves as a valuable tool in structural biology for identifying kinase crystals. It binds to ATP-binding sites on kinases, enhancing their fluorescence properties, which aids in crystallization studies.

Research Findings:

作用機序

SKF 86002 ジヒドロクロリドは、炎症反応に関与する重要な酵素である p38 MAPK の活性を阻害することでその効果を発揮します。 細胞膜のタンパク質のチロシン残基のリン酸化を阻害することにより、この化合物は細胞シグナル伝達経路の活性化を阻止します 。 この阻害により、インターロイキン-1 や腫瘍壊死因子-α などの炎症性サイトカインの産生が減少します .

類似化合物との比較

生物活性

SKF 86002 dihydrochloride is a synthetic compound recognized primarily as a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This compound has garnered attention for its potential therapeutic applications, particularly in managing inflammatory diseases and certain types of cancer. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

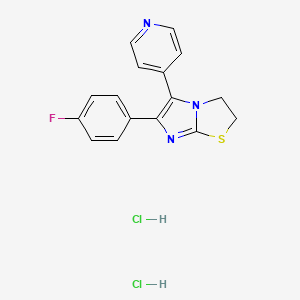

- Chemical Name : 6-(4-fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole dihydrochloride

- Molecular Formula : C14H13Cl2FN4S

- Classification : p38 MAPK inhibitor

This compound inhibits the p38 MAPK pathway, which is crucial in regulating inflammatory responses and cellular stress. The inhibition of this pathway has been linked to reduced production of pro-inflammatory mediators such as cytokines and chemokines, which play significant roles in various inflammatory diseases.

Table 1: Comparison of p38 MAPK Inhibitors

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| SKF 86002 | p38 MAPK inhibitor | Dual role as anti-inflammatory and potential anticancer agent |

| SB 203580 | p38 MAPK inhibitor | Selectively inhibits p38 MAPK; used in research |

| VX-702 | p38 MAPK inhibitor | Developed for inflammatory diseases; selective |

| BIRB 796 | p38 MAPK inhibitor | Orally bioavailable; used in cancer studies |

Anti-inflammatory Effects

Research indicates that SKF 86002 significantly reduces the production of inflammatory mediators. In vivo studies demonstrated that administration of SKF 86002 resulted in a substantial decrease in neutrophil recruitment and chemotaxis, which are critical processes in inflammation. For example, at a dose of 20 mg/kg, SKF 86002 inhibited leukocyte chemotaxis by up to 90% at certain distances from the source of chemokine stimulation .

Neuroprotective Effects

Recent studies have highlighted SKF 86002's potential in neurodegenerative diseases such as dementia with Lewy bodies (DLB) and Parkinson's disease (PD). In transgenic mouse models overexpressing human α-synuclein, treatment with SKF 86002 reduced neuroinflammation and improved synaptic function. The compound promoted the redistribution of p38γ to synapses and decreased α-synuclein accumulation, suggesting a protective mechanism against neurodegeneration .

Case Studies

- Inflammation Modulation : A study involving mouse models showed that SKF 86002 effectively inhibited chemokine-induced neutrophil migration. The findings indicated a direct correlation between the dosage of SKF 86002 and the degree of inhibition in leukocyte movement towards inflammatory sites .

- Neurodegenerative Disease : In another study focusing on DLB/PD models, SKF 86002 treatment led to significant improvements in behavioral deficits associated with neurodegeneration. The compound's ability to modulate p38 MAPK pathways was linked to restored neuronal function and reduced neuroinflammatory responses .

Research Findings

Numerous studies have documented the biological activity of SKF 86002:

- Inhibition of Cytokine Production : SKF 86002 has been shown to inhibit cytokine production in various cell types, which is crucial for managing chronic inflammatory conditions.

- Impact on Neuronal Health : The compound's role in promoting neuronal health through modulation of the p38 MAPK pathway has been substantiated by multiple experimental models demonstrating reduced neuroinflammation and improved synaptic integrity.

特性

IUPAC Name |

6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3S.2ClH/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14;;/h1-8H,9-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQCNUNCYVXBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。